2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one
Description
2-(3-Fluorophenyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a fluorophenyl group and a methyl group
Properties
IUPAC Name |
2-(3-fluorophenyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFENKJDDOKMXEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one typically involves the condensation of 3-fluoroaniline with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in different applications.
Scientific Research Applications
Medicinal Chemistry
2-(3-Fluorophenyl)-6-methylpyrimidin-4(3H)-one has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that related pyrimidine derivatives can inhibit cell proliferation in human tumor cells .
Biochemical Probes
The compound serves as a biochemical probe in enzyme interaction studies. Its fluorophenyl group enhances binding affinity to specific enzymes, making it valuable for probing enzyme mechanisms . This property has implications in drug design, particularly for targeting kinases involved in cancer progression.
Agricultural Applications
In agricultural science, derivatives of this compound are utilized in the development of agrochemicals. The unique properties of fluorinated compounds often lead to improved efficacy in pest control and herbicide formulations due to their enhanced stability and biological activity .
Anticancer Activity
A study evaluated the anticancer activity of related pyrimidine compounds against various cancer cell lines using the National Cancer Institute protocols. Results indicated that certain derivatives exhibited significant growth inhibition rates, suggesting that 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one could be developed into a potent therapeutic agent .
Enzyme Inhibition
Research highlighted the compound's ability to inhibit specific kinases involved in cancer pathways. In vitro assays demonstrated effective inhibition rates comparable to established kinase inhibitors, showcasing its potential for therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrimidine ring facilitates interactions with nucleophilic sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
- 2-(3-Chlorophenyl)-6-methylpyrimidin-4(3H)-one
- 2-(3-Bromophenyl)-6-methylpyrimidin-4(3H)-one
- 2-(3-Methylphenyl)-6-methylpyrimidin-4(3H)-one
Comparison: Compared to its analogs, 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to increased metabolic stability and enhanced binding interactions, making this compound particularly valuable in medicinal chemistry and drug design.
Biological Activity
2-(3-Fluorophenyl)-6-methylpyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by various studies and data tables.
Synthesis
The synthesis of 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrimidine Core : Achieved through the condensation of β-diketones with guanidine derivatives under acidic or basic conditions.
- Introduction of Substituents : The fluorobenzyl and methyl groups are introduced via nucleophilic substitution reactions.
Biological Activity
The biological activity of 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one has been evaluated in various contexts:
Anticancer Activity
Research indicates that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one have demonstrated:
- Inhibition of Cancer Cell Proliferation : Studies show that these compounds can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Kinase Inhibition
The compound has been investigated for its inhibitory effects on specific kinases:
- Mer and c-Met Kinases : In vitro studies report IC50 values for related compounds in the nanomolar range, suggesting strong inhibitory potential against these targets .
Anti-inflammatory Properties
Pyrimidine derivatives have also been associated with anti-inflammatory effects:
- Cytokine Production Inhibition : Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNFα and IL-1β, indicating potential therapeutic applications in autoimmune diseases .
The mechanisms by which 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one exerts its biological effects are diverse:
- Enzyme Binding : The compound likely interacts with specific enzymes or receptors, modulating their activity. The binding affinity and selectivity can vary based on structural modifications .
- Structural Activity Relationship (SAR) : Variations in substituents significantly influence biological activity. For example, the presence of electronegative atoms like fluorine enhances bioactivity due to increased lipophilicity and electron density .
Case Studies
Several studies have highlighted the biological efficacy of pyrimidine derivatives:
- Study on Kinase Inhibitors : A series of pyrimidine derivatives were evaluated for their kinase inhibitory activities, revealing promising results against Mer and c-Met kinases with IC50 values ranging from 7.1 to 18.5 nM .
- Anticancer Efficacy : Investigations into the anticancer properties of similar compounds showed significant inhibition of tumor growth in xenograft models, supporting their potential as therapeutic agents .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
